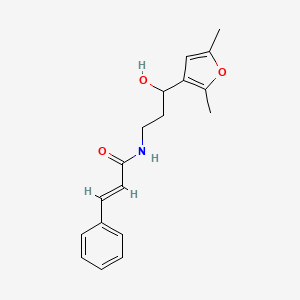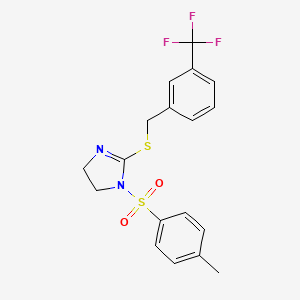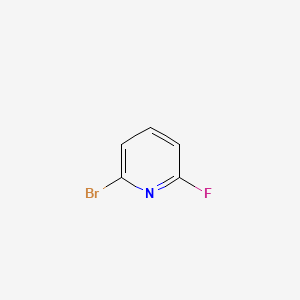
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide is a chemical compound that has gained increasing scientific attention due to its potentially valuable applications in various fields. It contains a total of 37 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 Furane .
Molecular Structure Analysis
The molecular structure of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide consists of 36 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .Applications De Recherche Scientifique
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of cinnamamide derivatives, including those similar to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide. Research suggests that these compounds may offer beneficial properties in the treatment of seizures and epilepsy. For example, Żesławska et al. (2017) identified important pharmacophore elements in cinnamamide structures related to anticonvulsant activity, using crystallographic studies to explore correlations between molecular structure and anticonvulsant effects (Żesławska et al., 2017). Another study by Gunia-Krzyżak et al. (2017) synthesized cinnamamide derivatives and evaluated their anticonvulsant and antidepressant activities, demonstrating promising results (Gunia-Krzyżak et al., 2017).
Plant Growth Regulation
A novel cinnamamide derivative was identified as a plant growth regulator. Ridwan et al. (2018) discovered a cinnamamide derivative from the edible mushroom Pholiota lubrica, which exhibited inhibitory activity against lettuce, indicating potential use in agriculture (Ridwan et al., 2018).
Anti-Helicobacter pylori Activity
Cinnamamide derivatives have also been studied for their anti-Helicobacter pylori activities. Klesiewicz et al. (2018) evaluated thirty-five N-substituted derivatives of cinnamic acid amide for their potential in treating H. pylori infections, identifying compounds with promising antimicrobial properties (Klesiewicz et al., 2018).
Potential in Treating Atopic Dermatitis
Cinnamamides have been explored for their effects on atopic dermatitis (AD). Choi et al. (2019) studied the actions of two cinnamamides on AD in mice, finding that these compounds suppressed symptoms and regulated interleukin-4 in CD4+ cells, indicating potential therapeutic benefits for AD treatment (Choi et al., 2019).
Antimycobacterial Agents
Cinnamamide derivatives have been designed and synthesized with potential as antimycobacterial agents. Kakwani et al. (2011) created a series of novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives, which showed promising activity against Mycobacterium tuberculosis (Kakwani et al., 2011).
Propriétés
IUPAC Name |
(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-12-16(14(2)22-13)17(20)10-11-19-18(21)9-8-15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBCRHVBAKEJFS-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)
![7,7-Dimethyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2364928.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2364930.png)

![5-[2-(Difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2364934.png)
![methyl 1-[(6-chloro-3-pyridinyl)methyl]-1H-indole-2-carboxylate](/img/structure/B2364936.png)

![1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2364939.png)
![2-amino-N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2364941.png)
![4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2364942.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2364943.png)
acetate](/img/structure/B2364945.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2364948.png)